molecular formula C14H15F2N3O3S B2750505 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 1396866-64-0

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2750505
CAS No.: 1396866-64-0
M. Wt: 343.35
InChI Key: TWFNGTCMVFQNSF-UHFFFAOYSA-N
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H15F2N3O3S and its molecular weight is 343.35. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Molecular Structure Investigation

A detailed study by Mansour and Ghani (2013) on a structurally related compound explored its spectroscopic properties and molecular structure through experimental and quantum chemical calculations. The research demonstrated the molecule's stability, derived from hyperconjugative interactions and intramolecular hydrogen bond, emphasizing its potential in structural analysis and material science Mansour & Ghani, 2013.

Antimicrobial and Antituberculosis Applications

Ghorab et al. (2017) synthesized novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, demonstrating significant activity against Mycobacterium tuberculosis. The structural-activity relationship analysis revealed that specific moieties contribute to the compound's potency, providing insights into designing effective antituberculosis agents Ghorab et al., 2017.

Pharmacokinetic Studies

Ohashi, Nakamura, and Yoshikawa (1999) developed a sensitive determination method for a similar compound, TA-0201, focusing on its pharmacokinetic properties in rats. Their research offers a framework for studying the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide derivatives, contributing to the understanding of their behavior in biological systems Ohashi et al., 1999.

Anti-HIV Activity

Brzozowski and Sa̧czewski (2007) synthesized a series of sulfonamide derivatives as potential anti-HIV agents. Their in vitro studies showed promising anti-HIV-1 activity, highlighting the potential of sulfonamide derivatives in antiviral research Brzozowski & Sa̧czewski, 2007.

Computational and Theoretical Chemistry

Murthy et al. (2018) conducted a synthesis, characterization, and computational study on a newly synthesized sulfonamide molecule, showcasing the importance of computational methods in predicting molecular properties and interactions. This approach is crucial for the development of new materials and drugs by understanding their molecular structure and behavior Murthy et al., 2018.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3S/c1-9-10(2)17-8-19(14(9)20)6-5-18-23(21,22)13-7-11(15)3-4-12(13)16/h3-4,7-8,18H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFNGTCMVFQNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.